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Cat. No.: B15143700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical efficacy and proposed

mechanism of action of Odatroltide (also known as LT3001), a novel dual-function molecule

for the treatment of acute ischemic stroke. The following sections detail its application in rodent

and nonhuman primate stroke models, including available quantitative data, experimental

protocols, and visualizations of its therapeutic action.

Introduction
Odatroltide is a synthetic peptide conjugate designed to offer both thrombolytic and

neuroprotective effects in the context of ischemic stroke. It combines a peptide sequence for

recanalizing occluded blood vessels with a small molecule that scavenges free radicals and

reduces inflammation-mediated reperfusion injury.[1] Preclinical studies in rodent and

nonhuman primate models have been conducted to evaluate its safety and efficacy, suggesting

a wider therapeutic window compared to standard thrombolytic agents like recombinant tissue-

type plasminogen activator (rtPA).[2]

Odatroltide in Rodent Stroke Models
A key study by Zhou et al. (2022) investigated the effects of Odatroltide in a focal embolic

ischemic stroke model in rats, providing significant insights into its therapeutic potential and

safety profile.[3]
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Quantitative Data Summary
The following tables summarize the key findings from the aforementioned study, comparing

Odatroltide treatment with rtPA and a control group at different time points post-stroke

induction.

Table 1: Effect of Odatroltide on Infarct Volume and Brain Swelling in Rats

Treatment Group
Treatment Time
Post-Stroke

Infarct Volume (%
of hemisphere)

Brain Swelling Rate
(%)

Vehicle Control - 38.5 ± 5.4 15.2 ± 3.1

Odatroltide (10 mg/kg) 1.5 hours 22.1 ± 4.8 8.5 ± 2.5

rtPA (10 mg/kg) 1.5 hours 25.3 ± 5.1 9.1 ± 2.8

Odatroltide (10 mg/kg) 3 hours 26.8 ± 4.9 9.8 ± 2.9

rtPA (10 mg/kg) 3 hours 35.1 ± 5.2 14.1 ± 3.0

Odatroltide (10 mg/kg) 4.5 hours 36.2 ± 5.1 13.5 ± 3.2

rtPA (10 mg/kg) 4.5 hours 40.2 ± 5.5 18.9 ± 3.5**

*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. Odatroltide at the same time point. Data adapted

from Zhou et al., 2022.

Table 2: Neurological Outcome and Hemorrhagic Transformation
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Treatment Group
Treatment Time
Post-Stroke

Modified
Neurological
Severity Score
(mNSS)

Hemorrhagic
Transformation
(Grade)

Vehicle Control - 10.2 ± 1.5 1.1 ± 0.3

Odatroltide (10 mg/kg) 1.5 hours 6.8 ± 1.2 1.2 ± 0.4

rtPA (10 mg/kg) 1.5 hours 7.1 ± 1.3 1.5 ± 0.5

Odatroltide (10 mg/kg) 3 hours 7.5 ± 1.4* 1.3 ± 0.4

rtPA (10 mg/kg) 3 hours 9.8 ± 1.6 2.1 ± 0.6

Odatroltide (10 mg/kg) 4.5 hours 9.5 ± 1.5 1.4 ± 0.5

rtPA (10 mg/kg) 4.5 hours 10.5 ± 1.7 2.8 ± 0.7

*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. Odatroltide at the same time point. Data adapted

from Zhou et al., 2022.

Experimental Protocols
1. Rat Focal Embolic Stroke Model

This protocol is based on the methodology described by Zhou et al. (2022).[3]

Animal Model: Male Wistar rats (280-320g) are used.

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction,

1.5-2% for maintenance) in a mixture of O2 and N2O.

Embolus Preparation: A blood clot is prepared from a donor rat. Briefly, arterial blood is

drawn and allowed to clot in a PE-50 tubing. The clot is then fragmented and suspended in

saline.

Surgical Procedure:
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A midline cervical incision is made to expose the right common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA).

The ECA is ligated and dissected distally.

A microcatheter is inserted into the ICA via the ECA stump and advanced to the origin of

the middle cerebral artery (MCA).

The prepared embolus is injected to occlude the MCA.

The catheter is withdrawn, and the ECA stump is ligated.

Post-operative Care: Animals are monitored during recovery from anesthesia. Body

temperature is maintained at 37°C.

2. Odatroltide Administration

Drug Preparation: Odatroltide is dissolved in sterile saline to the desired concentration (e.g.,

10 mg/kg).

Administration: The solution is administered intravenously (e.g., via the tail vein) at the

specified time points post-stroke induction (1.5, 3, or 4.5 hours).

3. Outcome Assessments

Magnetic Resonance Imaging (MRI): Multi-parametric MRI can be performed at various time

points (e.g., 2, 24, and 48 hours post-stroke) to assess cerebral blood flow (CBF), diffusion-

weighted imaging (DWI) lesion volume, and T2-weighted imaging lesion volume.

2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the study endpoint (e.g., 48 hours),

animals are euthanized, and brains are sectioned and stained with TTC to visualize the

infarct area. The unstained area represents the infarct.

Neurological Function: A modified Neurological Severity Score (mNSS) is used to evaluate

motor, sensory, balance, and reflex functions. Scoring is typically performed at baseline and

at specified time points post-treatment.
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Hemorrhagic Transformation: Brain sections are visually inspected and graded for the

presence and severity of hemorrhage.

Experimental Workflow Diagram
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Experimental workflow for Odatroltide in a rat embolic stroke model.

Odatroltide in Nonhuman Primate Stroke Models
While several sources indicate that Odatroltide has been shown to be safe and effective in

nonhuman primate models of stroke, reducing cerebral infarct and swelling volume and

improving neurological outcomes, the detailed quantitative data and specific experimental
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protocols from these studies have not been made publicly available in peer-reviewed literature

to date.[2] The information is currently based on unpublished data from Lumosa Therapeutics.

[4]

General protocols for nonhuman primate stroke models, which would likely be adapted for

Odatroltide studies, often involve species such as cynomolgus monkeys. Ischemic stroke is

typically induced by middle cerebral artery occlusion (MCAO), either through endovascular

approaches or direct surgical methods. Outcome assessments in these models include

advanced neuroimaging (MRI, CT), behavioral and neurological scoring systems adapted for

primates, and histopathological analysis.

Proposed Mechanism of Action and Signaling
Pathways
Odatroltide is designed to have a dual mechanism of action that addresses both the vascular

occlusion and the subsequent neuronal injury in ischemic stroke.

Thrombolytic Effect: The peptide component of Odatroltide is believed to enhance the

binding of plasminogen to the fibrin clot. This facilitates the activation of plasminogen into

plasmin, promoting the breakdown of the thrombus and restoring blood flow to the ischemic

brain region.[1]

Neuroprotective Effect: The small molecule component of Odatroltide acts as a potent

antioxidant, scavenging harmful free radicals that are generated during ischemia and

reperfusion.[1] This is thought to mitigate oxidative stress, a key contributor to neuronal cell

death. Additionally, Odatroltide may possess anti-inflammatory properties, further protecting

brain tissue from secondary injury.

Signaling Pathway Diagram
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Proposed dual mechanism of action of Odatroltide in ischemic stroke.
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Conclusion
Preclinical data from rodent models, particularly the rat embolic stroke model, demonstrate that

Odatroltide is a promising therapeutic agent for acute ischemic stroke. It has been shown to

reduce infarct volume and brain swelling, and improve neurological outcomes with a potentially

better safety profile regarding hemorrhagic transformation compared to rtPA, especially with a

delayed treatment window. While efficacy in nonhuman primate models has been reported, the

public availability of this data is pending. The dual thrombolytic and neuroprotective

mechanisms of Odatroltide represent a novel approach to stroke therapy. Further clinical trials

are underway to confirm these preclinical findings in human patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15143700?utm_src=pdf-body
https://www.benchchem.com/product/b15143700?utm_src=pdf-body
https://www.benchchem.com/product/b15143700?utm_src=pdf-custom-synthesis
https://www.lumosa.com.tw/pipeline/edit/2
https://www.prnewswire.com/news-releases/first-human-subject-enrolled-in-lumosa-therapeutics-lt3001-trial-300497019.html
https://www.prnewswire.com/news-releases/first-human-subject-enrolled-in-lumosa-therapeutics-lt3001-trial-300497019.html
https://www.aginganddisease.org/EN/10.14336/AD.2022.0722
https://www.aginganddisease.org/EN/10.14336/AD.2022.0722
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11164084/
https://www.benchchem.com/product/b15143700#odatroltide-treatment-in-rodent-and-nonhuman-primate-stroke-models
https://www.benchchem.com/product/b15143700#odatroltide-treatment-in-rodent-and-nonhuman-primate-stroke-models
https://www.benchchem.com/product/b15143700#odatroltide-treatment-in-rodent-and-nonhuman-primate-stroke-models
https://www.benchchem.com/product/b15143700#odatroltide-treatment-in-rodent-and-nonhuman-primate-stroke-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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